

Melengestrol-d5 and MGA-d5: An In-depth Technical Guide

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Compound of Interest

Compound Name: Melengestrol-d5

Cat. No.: B12407045

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An examination of the nomenclature, analytical applications, and biological activity of deuterated Melengestrol Acetate.

Introduction: Clarifying the Nomenclature

In the domain of analytical chemistry and endocrinology, precision in terminology is paramount. The compounds **Melengestrol-d5** and MGA-d5 are isotopically labeled forms of Melengestrol Acetate (MGA). MGA is a synthetic progestational steroid utilized primarily in the agricultural sector to improve feed efficiency and suppress estrus in cattle.^{[1][2]} The designation "-d5" signifies that five hydrogen atoms within the melengestrol acetate molecule have been replaced by deuterium atoms. This isotopic labeling renders the molecule heavier, a property that is leveraged in analytical techniques such as mass spectrometry.

Functionally, **Melengestrol-d5** and MGA-d5 are identical compounds. "MGA" is the widely accepted abbreviation for Melengestrol Acetate, and thus "MGA-d5" is a synonymous term for "**Melengestrol-d5**". These deuterated analogs are crucial as internal standards in quantitative analytical methods, allowing for precise measurement of MGA levels in various biological matrices. While the "-d5" variant is specified in the query, it is noteworthy that other deuterated forms, such as Melengestrol Acetate-d3, are also commercially available and utilized for the same purpose.^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative data for Melengestrol Acetate and its deuterated analog.

Property	Melengestrol Acetate	Melengestrol Acetate-d3	Notes
Molecular Formula	C ₂₅ H ₃₂ O ₄ [4]	C ₂₅ H ₂₉ D ₃ O ₄	The deuterated form has three deuterium atoms.
Molecular Weight	396.5 g/mol	Approx. 399.5 g/mol	Increased mass due to deuterium.
CAS Number	2919-66-6	Not specified	Specific to the deuterated analog.
Precursor Ion (m/z)	397.2373 [M+H] ⁺	400 [M+H] ⁺	As observed in positive ion electrospray mass spectrometry.
Product Ions (m/z)	337.2164, 279.1745	441, 349	Characteristic fragment ions for tandem mass spectrometry.

Experimental Protocol: Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS with a Deuterated Internal Standard

This section details a representative experimental protocol for the analysis of Melengestrol Acetate in bovine liver and fat, employing a deuterated internal standard like **Melengestrol-d5**.

Materials and Reagents

- Melengestrol Acetate reference standard
- Melengestrol-d5** (or a suitable deuterated analog) internal standard

- Acetonitrile (HPLC grade)
- n-Hexane (HPLC grade)
- Acetic acid
- Anhydrous sodium sulfate
- Methanol (HPLC grade)
- Formic acid
- Octadecylsilanized silica gel solid-phase extraction (SPE) cartridges

Sample Preparation

- Homogenization and Extraction:
 - Weigh 10.0 g of the tissue sample (liver or fat).
 - Add a known concentration of the **Melengestrol-d5** internal standard.
 - Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.
 - Acidify with 1 mL of acetic acid.
 - Homogenize the mixture for 1-2 minutes.
 - Add 20 g of anhydrous sodium sulfate and re-homogenize for 2 minutes.
- Phase Separation:
 - Centrifuge the homogenate at approximately 3,000 rpm for 5 minutes.
 - Carefully collect the lower acetonitrile layer, discarding the upper n-hexane layer.
 - Repeat the extraction of the solid residue with an additional 50 mL of acetonitrile.
 - Pool the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile.

Solid-Phase Extraction (SPE) Clean-up

- Cartridge Conditioning:
 - Condition an octadecylsilanized silica gel SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in a methanol/water solution.
- Sample Loading and Elution:
 - Load the extracted sample onto the conditioned SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analyte and internal standard with a suitable solvent, such as a mixture of methanol and formic acid.
- Solvent Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
 - Reconstitute the residue in a small, precise volume of the mobile phase for LC-MS/MS analysis.

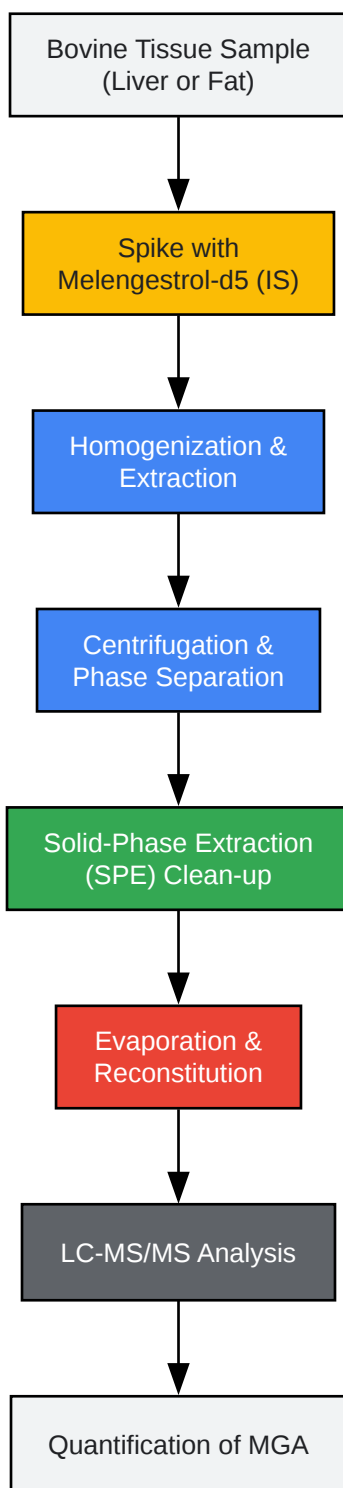
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: Octadecylsilanized silica gel column (e.g., 3 mm inner diameter, 150 mm length, 3 μ m particle size).
 - Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
 - Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive ion electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Melengestrol Acetate and **Melengestrol-d5**.

Visualization of Experimental Workflow and Biological Action

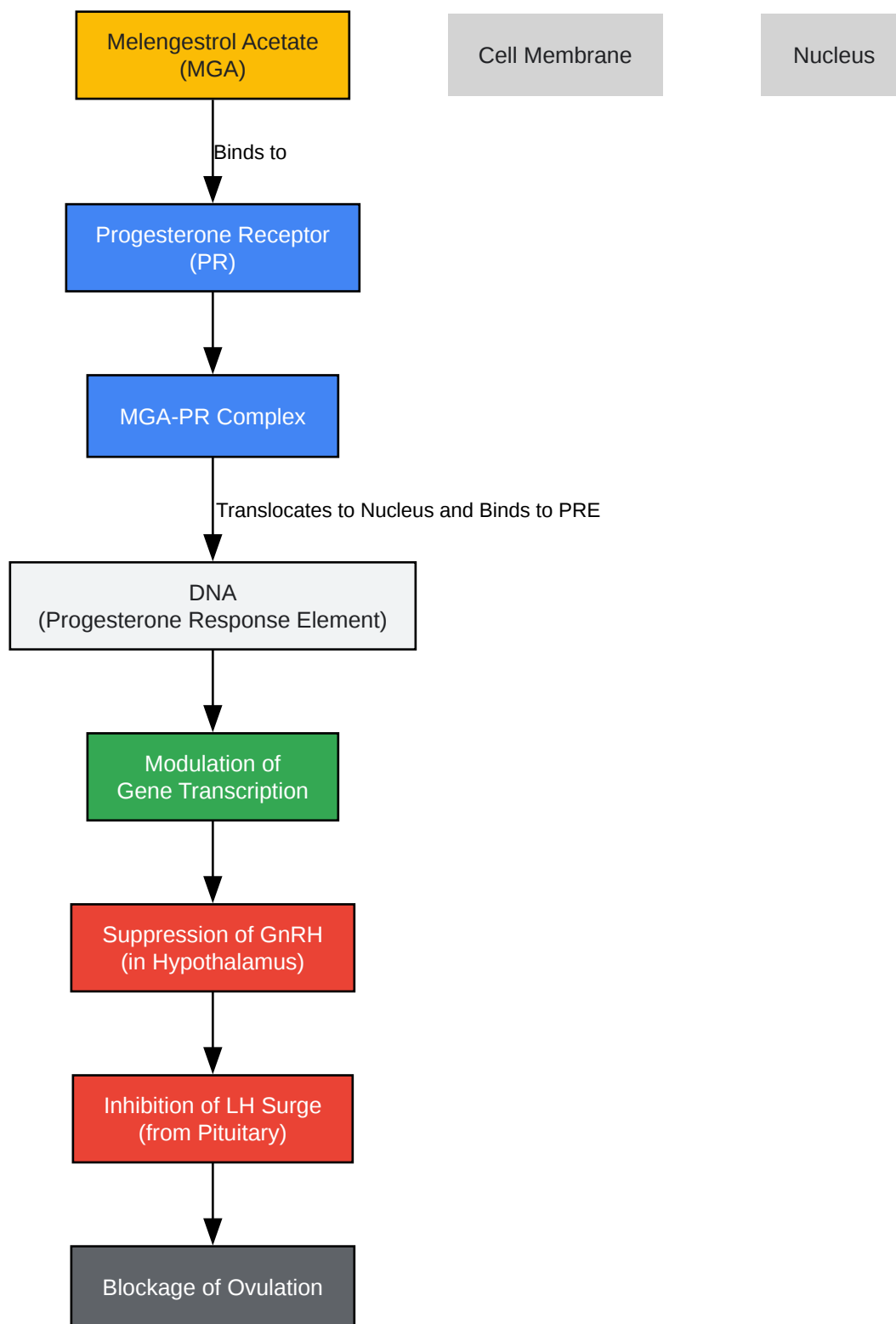
Experimental Workflow Diagram



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Caption: Workflow for MGA quantification using a deuterated internal standard.

Signaling Pathway of Melengestrol Acetate (MGA)



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Caption: Simplified signaling pathway of Melengestrol Acetate (MGA).

MGA, as a synthetic progestin, exerts its biological effects by binding to the progesterone receptor (PR). This interaction leads to a cascade of events within the target cells, ultimately modulating gene transcription. A key physiological outcome of MGA administration is the suppression of the gonadotropin-releasing hormone (GnRH) and the subsequent inhibition of the luteinizing hormone (LH) surge, which is essential for ovulation. This mechanism of action underlies its use in synchronizing estrus and preventing ovulation in cattle. MGA has also been noted to possess some glucocorticoid activity.

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